molecular formula C17H27N3O2 B4430490 1-cyclohexyl-4-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]piperazine

1-cyclohexyl-4-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]piperazine

Cat. No. B4430490
M. Wt: 305.4 g/mol
InChI Key: GNIJPSZNHWVFSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-cyclohexyl-4-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives. This compound has attracted considerable attention in the field of scientific research due to its potential applications in various areas such as medicinal chemistry, neuroscience, and pharmacology. In

Mechanism of Action

The exact mechanism of action of 1-cyclohexyl-4-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]piperazine is not fully understood. However, it is believed to act as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist. These actions may contribute to its antipsychotic, anxiolytic, and antidepressant effects.
Biochemical and Physiological Effects:
Studies have shown that this compound can affect various biochemical and physiological processes in the body. It has been found to increase the levels of dopamine and serotonin in the brain, which may contribute to its therapeutic effects. The compound has also been shown to modulate the activity of GABAergic and glutamatergic neurotransmitter systems.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-cyclohexyl-4-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]piperazine in lab experiments is its high potency and selectivity for dopamine D2 and serotonin 5-HT1A receptors. This makes it a valuable tool for studying the functions of these receptors in the brain. However, the compound has some limitations such as its poor solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for research on 1-cyclohexyl-4-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]piperazine. One area of interest is the development of more potent and selective analogs of the compound for use in drug discovery. Another direction is the investigation of the compound's potential use in the treatment of other neurological disorders such as Alzheimer's disease and Huntington's disease. Further studies are also needed to elucidate the exact mechanism of action of the compound and its effects on different neurotransmitter systems in the brain.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in various areas of scientific research. Its high potency and selectivity for dopamine D2 and serotonin 5-HT1A receptors make it a valuable tool for studying the functions of these receptors in the brain. Further research is needed to fully understand the compound's mechanism of action and its effects on different neurotransmitter systems in the body.

Scientific Research Applications

1-cyclohexyl-4-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]piperazine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit a wide range of biological activities such as antipsychotic, anxiolytic, and antidepressant effects. The compound has also been investigated for its potential use in the treatment of Parkinson's disease and other neurological disorders.

properties

IUPAC Name

(4-cyclohexylpiperazin-1-yl)-(3-ethyl-5-methyl-1,2-oxazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O2/c1-3-15-16(13(2)22-18-15)17(21)20-11-9-19(10-12-20)14-7-5-4-6-8-14/h14H,3-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNIJPSZNHWVFSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1C(=O)N2CCN(CC2)C3CCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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